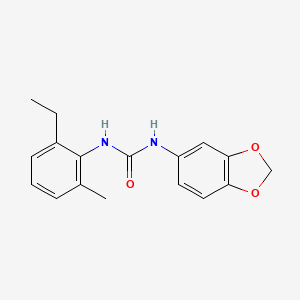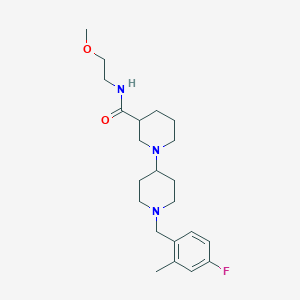![molecular formula C18H17BrN2O5 B5370062 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid, also known as AEB071, is a small molecule inhibitor that targets protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid targets the catalytic domain of PKC enzymes, preventing their activation by phosphorylation. PKC enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical and clinical studies. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation. In autoimmune disorders, this compound has been found to inhibit T cell activation and proliferation. In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, with well-established protocols for its use. However, this compound also has limitations, including its specificity for PKC enzymes and potential off-target effects. Careful dose-response studies and control experiments are necessary to ensure the validity of the results.
将来の方向性
There are several future directions for the study of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid. In cancer, future studies could focus on the combination of this compound with other chemotherapy drugs or targeted therapies. In autoimmune disorders, future studies could focus on the use of this compound in combination with other immunomodulatory drugs. In inflammatory diseases, future studies could focus on the use of this compound in combination with anti-inflammatory drugs. Further studies are also needed to understand the potential off-target effects of this compound and its long-term safety profile.
合成法
The synthesis of 3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid involves the reaction of 2-bromo-5-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with acetic anhydride to form the acetylated hydrazone, which is finally reacted with 3-nitrobenzoic acid to yield this compound.
科学的研究の応用
3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer, this compound has been found to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In autoimmune disorders, this compound has been found to inhibit the activity of T cells, which are involved in the immune response. This compound has been studied in multiple sclerosis, psoriasis, and rheumatoid arthritis, with promising results in preclinical and clinical trials.
In inflammatory diseases, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has been studied in inflammatory bowel disease, asthma, and chronic obstructive pulmonary disease, with promising results in preclinical and clinical trials.
特性
IUPAC Name |
3-[(2Z)-2-[(4-acetyloxy-2-bromo-5-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5/c1-3-25-16-8-13(15(19)9-17(16)26-11(2)22)10-20-21-14-6-4-5-12(7-14)18(23)24/h4-10,21H,3H2,1-2H3,(H,23,24)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDYRCPGWUMPW-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5369980.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369986.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5370001.png)


![N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5370017.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5370018.png)
![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)

![{2-chloro-4-[2-cyano-2-(3-methylphenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5370071.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370077.png)

![2-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5370088.png)